molecular formula C4H3Cl5O B14300595 1,1,1,3,3-Pentachlorobutan-2-one CAS No. 114154-57-3

1,1,1,3,3-Pentachlorobutan-2-one

Cat. No.: B14300595
CAS No.: 114154-57-3
M. Wt: 244.3 g/mol
InChI Key: PFBKNJHBFSZVAW-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentachlorobutan-2-one is a chlorinated organic compound with the molecular formula C₄H₃Cl₅O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a ketone functional group. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Higher chlorinated ketones or carboxylic acids.

    Reduction: Less chlorinated compounds or alcohols.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.

Comparison with Similar Compounds

1,1,1,3,3-Pentachlorobutan-2-one can be compared with other chlorinated ketones such as:

    1,1,1-Trichloropropan-2-one: Less chlorinated and less reactive.

    1,1,1,2,3-Pentachloropropane: Similar chlorination but different structural properties.

    1,1,1,3,3-Pentachloropropane: Similar reactivity but different applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated compounds.

Properties

CAS No.

114154-57-3

Molecular Formula

C4H3Cl5O

Molecular Weight

244.3 g/mol

IUPAC Name

1,1,1,3,3-pentachlorobutan-2-one

InChI

InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3

InChI Key

PFBKNJHBFSZVAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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